molecular formula C11H20O3 B3228395 trans-3-Hydroxyundec-4-enoic acid CAS No. 1263035-60-4

trans-3-Hydroxyundec-4-enoic acid

Cat. No.: B3228395
CAS No.: 1263035-60-4
M. Wt: 200.27 g/mol
InChI Key: IINFTRBLONAWCQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-Hydroxyundec-4-enoic acid is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

trans-3-Hydroxyundec-4-enoic acid (C11H20O3) is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic processes and therapeutic applications. This article aims to consolidate the existing research findings on the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its hydroxy and unsaturated functionalities, which contribute to its reactivity and interaction with biological systems. Its molecular structure can be represented as follows:

C11H20O3\text{C}_{11}\text{H}_{20}\text{O}_3

Mechanisms of Biological Activity

1. Enzymatic Interactions:
Research indicates that this compound may serve as a substrate for various enzymes, including Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the oxidation of fatty acids, influencing lipid metabolism and potentially impacting cellular signaling pathways .

2. Anti-inflammatory Properties:
Studies have suggested that certain hydroxy fatty acids can modulate inflammatory responses. The presence of a hydroxy group may enhance the compound's ability to interact with inflammatory mediators, thereby exerting anti-inflammatory effects .

Case Studies and Research Findings

1. Biotransformation Studies:
A notable study explored the biotransformation of ricinoleic acid into various hydroxy fatty acids, including this compound. The results demonstrated that engineered strains of Escherichia coli exhibited increased production rates of these compounds under optimized conditions, indicating the potential for industrial applications in biocatalysis .

2. Lipid Metabolism:
Another investigation focused on the role of this compound in lipid metabolism. The compound was shown to influence the expression of genes involved in fatty acid oxidation and synthesis, suggesting a regulatory role in metabolic pathways that could be leveraged for therapeutic purposes .

Data Table: Summary of Biological Activities

Activity Findings
Enzymatic SubstrateActs as a substrate for BVMOs affecting lipid metabolism
Anti-inflammatory EffectsModulates inflammatory responses through interaction with mediators
Lipid Metabolism RegulationInfluences gene expression related to fatty acid metabolism

Properties

IUPAC Name

(E)-3-hydroxyundec-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h7-8,10,12H,2-6,9H2,1H3,(H,13,14)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINFTRBLONAWCQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-Hydroxyundec-4-enoic acid
Reactant of Route 2
Reactant of Route 2
trans-3-Hydroxyundec-4-enoic acid
Reactant of Route 3
Reactant of Route 3
trans-3-Hydroxyundec-4-enoic acid
Reactant of Route 4
Reactant of Route 4
trans-3-Hydroxyundec-4-enoic acid
Reactant of Route 5
Reactant of Route 5
trans-3-Hydroxyundec-4-enoic acid
Reactant of Route 6
Reactant of Route 6
trans-3-Hydroxyundec-4-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.